molecular formula C27H29N3O5S2 B2629269 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 865162-02-3

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No. B2629269
CAS RN: 865162-02-3
M. Wt: 539.67
InChI Key: GTEBOZQCHQEQEC-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H29N3O5S2 and its molecular weight is 539.67. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study presented a novel synthesis route for benzothiazole derivatives, including the target compound, highlighting efficient methods for constructing these compounds with potential biological activities. The research focused on heterocyclization processes to produce a series of substituted benzamides with significant yields, demonstrating the versatility of benzothiazole as a core structure for various applications (Saeed & Rafique, 2013).

Antimicrobial Activity

  • Research into benzamide derivatives bearing bioactive moieties revealed significant antimicrobial efficacy in vitro. The study synthesized a new class of compounds and evaluated their effectiveness against bacterial and fungal strains, identifying several compounds with notable antibacterial and antifungal activities. This highlights the potential of such molecules in addressing antimicrobial resistance (Priya et al., 2006).

Anticancer Activity

  • Another significant application is in the field of anticancer research. Co(II) complexes of benzothiazole sulfonamide derivatives were synthesized and showed promising in vitro cytotoxicity against human breast cancer cell lines. This opens a new avenue for the development of metal-based anticancer therapies leveraging the structural motif of benzothiazole sulfonamides (Vellaiswamy & Ramaswamy, 2017).

Anticonvulsant Agents

  • The exploration of benzothiazoles as anticonvulsant agents illustrates the compound's potential in neurological applications. A series of quinazolino-benzothiazoles demonstrated significant activity against seizures in experimental models, highlighting the therapeutic prospects of fused pharmacophores in treating convulsive disorders (Ugale et al., 2012).

properties

IUPAC Name

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5S2/c1-4-30(21-9-7-6-8-10-21)37(32,33)23-14-11-20(12-15-23)26(31)28-27-29(17-18-34-3)24-16-13-22(35-5-2)19-25(24)36-27/h6-16,19H,4-5,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEBOZQCHQEQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OCC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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